molecular formula C9H6ClFO3 B13153296 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B13153296
M. Wt: 216.59 g/mol
InChI Key: RZSHEESRSBGTOP-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may exert its effects through pathways involved in cell growth, apoptosis, or microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6ClFO3

Molecular Weight

216.59 g/mol

IUPAC Name

5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6ClFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1,3,7H,2H2,(H,12,13)

InChI Key

RZSHEESRSBGTOP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2F)Cl)C(=O)O

Origin of Product

United States

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